

(3R)-3-Bromooxolane chemical structure and stereochemistry

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Compound of Interest

Compound Name: (3R)-3-Bromooxolane

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(3R)-3-Bromooxolane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(3R)-3-Bromooxolane, also known as (3R)-3-bromotetrahydrofuran, is a chiral heterocyclic compound of significant interest in organic synthesis and drug discovery. Its stereodefined structure makes it a valuable building block for the synthesis of complex molecules with specific biological activities. This guide provides an in-depth overview of its chemical structure, stereochemistry, synthesis, and characterization.

Chemical Structure and Properties

(3R)-3-Bromooxolane is a five-membered heterocyclic ether with a bromine atom at the C3 position, conferring a chiral center. The "(3R)" designation specifies the absolute configuration at this stereocenter according to the Cahn-Ingold-Prelog priority rules.

Table 1: General Properties of **(3R)-3-Bromooxolane**

Property	Value
IUPAC Name	(3R)-3-bromooxolane
Synonyms	(3R)-3-bromotetrahydrofuran
Molecular Formula	C ₄ H ₇ BrO
Molecular Weight	151.00 g/mol
CAS Number	2200583-24-8
Appearance	Colorless to light yellow liquid

Stereochemistry

The stereochemistry of **(3R)-3-Bromooxolane** is crucial for its application in asymmetric synthesis. The "R" configuration at the C3 carbon dictates the spatial arrangement of the bromine atom, which in turn influences the stereochemical outcome of reactions in which it participates. The optical purity of **(3R)-3-Bromooxolane** is a critical parameter and is typically determined by measuring its specific optical rotation.

Table 2: Stereochemical Data for **(3R)-3-Bromooxolane**

Parameter	Value	Conditions
Specific Optical Rotation ([α]D)	Data not available in searched literature	Typically measured at 20-25 °C using the sodium D-line (589 nm)

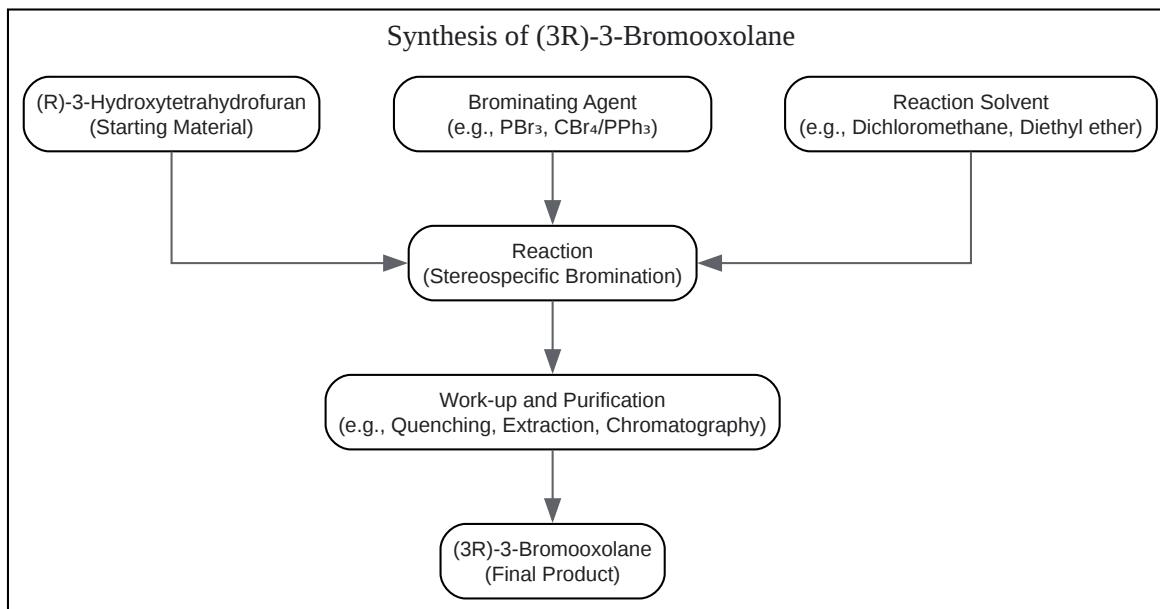
Note: Specific optical rotation is a key experimental value for characterizing chiral compounds. While a specific value for **(3R)-3-Bromooxolane** was not found in the publicly available literature searched, it is a critical parameter to be determined experimentally.

Synthesis of **(3R)-3-Bromooxolane**

The most common and stereospecific method for the synthesis of **(3R)-3-Bromooxolane** is through the bromination of its corresponding chiral alcohol precursor, (R)-3-

hydroxytetrahydrofuran. This reaction typically proceeds with inversion of configuration at the stereocenter, although reaction conditions can be optimized to favor retention or inversion.

A general synthetic workflow is presented below:



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Caption: Synthetic workflow for **(3R)-3-Bromooxolane**.

Experimental Protocol: Stereospecific Bromination of (R)-3-Hydroxytetrahydrofuran

The following is a generalized experimental protocol based on common bromination reactions of alcohols. Note: This is a representative protocol and should be optimized for specific laboratory conditions and safety protocols.

Materials:

- (R)-3-hydroxytetrahydrofuran

- Triphenylphosphine (PPh_3)
- Carbon tetrabromide (CBr_4)
- Anhydrous Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane and Ethyl Acetate (for chromatography)

Procedure:

- To a solution of (R)-3-hydroxytetrahydrofuran (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add triphenylphosphine (1.5 eq).
- Slowly add a solution of carbon tetrabromide (1.5 eq) in anhydrous dichloromethane to the reaction mixture at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer and extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure **(3R)-3-Bromooxolane**.

Spectroscopic Characterization

The structure and purity of **(3R)-3-Bromooxolane** are confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 3: NMR Spectroscopic Data for 3-Bromooxolane (Racemic)

¹ H NMR (Proton NMR)	¹³ C NMR (Carbon NMR)
Chemical Shift (δ) ppm	Assignment
Specific data for the (3R)-enantiomer is not readily available in the searched literature. The following represents expected regions for the protons in the 3-bromotetrahydrofuran structure.	
~4.5 - 4.2	H-3 (methine proton adjacent to Br)
~4.1 - 3.7	H-2, H-5 (protons on carbons adjacent to oxygen)
~2.5 - 2.1	H-4 (protons on carbon adjacent to C-3)

Note: The exact chemical shifts and coupling constants would need to be determined from the actual spectra of the synthesized **(3R)-3-Bromooxolane**.

Applications in Drug Development

(3R)-3-Bromooxolane serves as a key chiral intermediate in the synthesis of various pharmaceutical compounds. The tetrahydrofuran motif is present in numerous biologically active molecules, and the defined stereochemistry at the C3 position is often critical for target binding and efficacy. Its use allows for the introduction of a stereocenter early in a synthetic route, which is an efficient strategy in the total synthesis of complex drug candidates.

Conclusion

(3R)-3-Bromooxolane is a valuable chiral building block with significant potential in synthetic and medicinal chemistry. The stereospecific synthesis from its corresponding alcohol and its subsequent characterization are crucial steps for its effective utilization. This guide provides a

foundational understanding for researchers and professionals working with this important chemical entity. Further experimental investigation is required to establish a complete dataset for the pure (3R)-enantiomer.

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